Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of acetyl and hydroperoxyacetyl groups at the 3rd and 5th positions of the benzofuran ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are commonly used in coupling reactions to form the benzofuran core . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- can undergo various chemical reactions, including:
Oxidation: The hydroperoxyacetyl group can be oxidized to form more stable products.
Reduction: The acetyl and hydroperoxyacetyl groups can be reduced to their corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxyacetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents.
Industry: Benzofuran derivatives are used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any functional groups.
3-Acetylbenzofuran: A derivative with only an acetyl group at the 3rd position.
5-Hydroperoxyacetylbenzofuran: A derivative with only a hydroperoxyacetyl group at the 5th position.
Uniqueness
Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is unique due to the presence of both acetyl and hydroperoxyacetyl groups, which confer distinct chemical and biological properties.
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses specifically on the biological activity of the compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- is characterized by a benzofuran core structure with acetyl and hydroperoxyacetyl substituents. The synthesis of such derivatives typically involves the reaction of benzofuran with various acylating agents under controlled conditions to yield compounds with enhanced biological profiles.
Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds such as Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been shown to increase ROS levels, leading to oxidative stress and subsequent cellular apoptosis. Increased ROS can disrupt mitochondrial function and activate caspases, critical enzymes in the apoptotic pathway .
- Caspase Activation : Studies demonstrate that exposure to certain benzofuran derivatives results in the activation of caspases 3 and 7. For instance, one study reported a significant increase in caspase activity after treatment with benzofuran derivatives, indicating their potential as pro-apoptotic agents .
Anticancer Activity
The anticancer properties of Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- have been evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 12 | Induction of apoptosis via ROS |
A549 (Lung) | 15 | Inhibition of tubulin polymerization |
MCF-7 (Breast) | 18 | HDAC inhibition and apoptosis induction |
The compound exhibits notable antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
Antimicrobial Activity
Beyond anticancer effects, benzofuran derivatives have also displayed antimicrobial properties. For example:
- Antimycobacterial Activity : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells. The compound's structure allows for interaction with bacterial DNA or essential metabolic pathways within the pathogen .
Case Studies
- Study on K562 Cells : A study involving K562 cells demonstrated that treatment with Benzofuran, 3-acetyl-5-(hydroperoxyacetyl)- resulted in a significant increase in apoptotic markers, confirming its role as an effective anticancer agent. The compound was found to enhance caspase activity significantly after prolonged exposure .
- Combination Therapy : Another investigation explored the synergistic effects of combining this benzofuran derivative with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .
Properties
CAS No. |
35882-03-2 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H10O5/c1-7(13)10-5-17-11-3-2-8(4-9(10)11)16-6-12(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
WKBUOKFWRRIHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.